molecular formula C17H25NO3 B2813472 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide CAS No. 2034240-72-5

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide

Cat. No.: B2813472
CAS No.: 2034240-72-5
M. Wt: 291.391
InChI Key: OEJAKBGQTJMXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide ( 2034240-72-5) is a chemical compound offered for research and development purposes. It has a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol . This product is supplied with a minimum purity of 90% and is listed in various quantities to suit different research scales . The structural features of this molecule include a 2,5-dimethylbenzamide group linked to a hydroxy-substituted tetrahydropyran (oxan-4-yl)propyl chain. As a derivative of the benzamide class, which is known for its diverse biological and metabolic activities, this compound may serve as a valuable intermediate or building block in medicinal chemistry and drug discovery projects . Researchers can utilize it in the synthesis of more complex molecules, as a standard in analytical studies, or for exploratory biological screening. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-3-4-13(2)15(11-12)17(20)18-8-5-16(19)14-6-9-21-10-7-14/h3-4,11,14,16,19H,5-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAKBGQTJMXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Propyl Chain: The propyl chain is attached through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the hydroxyl group.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. The tetrahydropyran ring and benzamide moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Substituent Position on Benzamide : The 2,5-dimethyl substitution in the target compound contrasts with the 3-methyl () and 3,5-dimethyl () analogs. This positional difference may influence steric interactions in binding to enzymes or receptors.

Hydrogen-Bonding Capacity : The hydroxyl group in the target compound and ’s analogs supports hydrogen bonding, a critical feature for directing groups in catalysis or fragment-based drug discovery .

Physicochemical Properties
  • Solubility : The oxan-4-yl group likely improves aqueous solubility relative to purely hydrophobic analogs like ’s tertiary alkyl derivative.
  • Thermal Stability: Ether linkages (as in oxan-4-yl) generally enhance thermal stability compared to esters or ketones (e.g., ’s hydroxyamino-oxohexoxy chain).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves constructing the oxane (tetrahydropyran) ring and coupling it to the benzamide core. Key challenges include controlling stereochemistry at the hydroxy-oxane moiety and minimizing side reactions during amide bond formation.

  • Optimization Strategies :
  • Use in situ protection of the hydroxyl group (e.g., silylation) to prevent unwanted oxidation or nucleophilic interference .
  • Employ coupling reagents like HATU or DCC for efficient amide bond formation under mild conditions (e.g., room temperature, anhydrous DMF) .
  • Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the oxane ring protons (δ 3.5–4.5 ppm) and benzamide aromatic signals (δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 333.4 for C₁₈H₂₅NO₃) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its suitability for in vitro assays?

  • Methodological Answer :

  • Solubility : The hydroxy and oxane groups enhance water solubility compared to purely aromatic analogs. Pre-solubilize in DMSO (≤1% v/v) for cell-based assays to avoid precipitation .
  • logP : Predicted logP ~2.5 (via computational tools like MarvinSketch) suggests moderate membrane permeability, necessitating permeability enhancers (e.g., cyclodextrins) for cellular uptake studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, temperature, and enzyme source (e.g., recombinant vs. native proteins). Variations in assay conditions can alter compound protonation states or binding kinetics .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite Screening : Check for off-target interactions using metabolomics (e.g., LC-HRMS) to identify confounding pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses against crystal structures (e.g., PDB: 8AOY) . Focus on hydrogen bonding between the hydroxy-oxane group and catalytic residues.
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability and identify key interaction motifs (e.g., hydrophobic contacts with benzamide methyl groups) .
  • QSAR Models : Train models on analogs (e.g., substituent effects on benzamide derivatives) to predict activity cliffs .

Q. What are the potential metabolic pathways and toxicity risks identified in preclinical studies?

  • Methodological Answer :

  • Phase I Metabolism : CYP450 isoforms (e.g., CYP3A4) likely oxidize the oxane ring, forming hydroxylated metabolites. Screen using human liver microsomes (HLMs) with NADPH cofactors .
  • Phase II Metabolism : Glucuronidation of the hydroxyl group may occur, detectable via UPLC-MS/MS .
  • Toxicity Markers : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (ALT/AST release in HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.